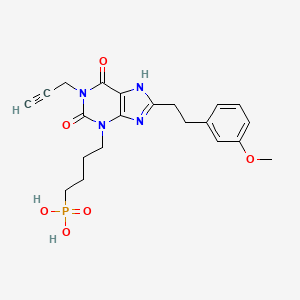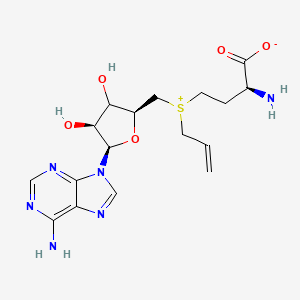
Allylic-SAM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allylic-SAM, also known as S-adenosyl methionine analog, is a compound used primarily for the enrichment and detection of methyltransferase target sites in RNA. It is a derivative of S-adenosyl methionine, which plays a crucial role in various biological processes, including methylation reactions. This compound is particularly valuable in scientific research for its ability to facilitate the study of RNA modifications and methylation patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allylic-SAM involves several steps. One common method includes the following steps :
Starting Material: S-adenosyl-L-homocysteine.
Reagents: Acetic acid, formic acid, silver perchlorate, and allyl bromide.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity compound .
化学反応の分析
Types of Reactions
Allylic-SAM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where the allylic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Allylic-SAM has numerous applications in scientific research, including :
Chemistry: Used to study methylation reactions and the role of methyltransferases.
Biology: Facilitates the detection and enrichment of methyltransferase target sites in RNA.
Medicine: Helps in understanding the role of RNA modifications in various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents.
作用機序
Allylic-SAM functions as an analog of S-adenosyl methionine, interacting with methyltransferases to facilitate the transfer of methyl groups to RNA. The compound binds to the active site of the enzyme, mimicking the natural substrate and allowing for the study of methylation processes. The molecular targets include RNA molecules, and the pathways involved are primarily related to RNA methylation .
類似化合物との比較
Similar Compounds
S-adenosyl methionine (SAM): The natural substrate for methyltransferases.
Propargyl-SAM: Another analog used for similar purposes.
Methyl-SAM: Used in studies of methylation reactions.
Uniqueness
Allylic-SAM is unique due to its specific structure, which allows for the selective labeling and detection of methyltransferase target sites in RNA. This specificity makes it a valuable tool in studying RNA modifications and understanding the role of methylation in various biological processes .
特性
分子式 |
C17H24N6O5S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-prop-2-enylsulfonio]butanoate |
InChI |
InChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1 |
InChIキー |
GFGYWGPRDTVIHL-HJDMPBIMSA-N |
異性体SMILES |
C=CC[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
C=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
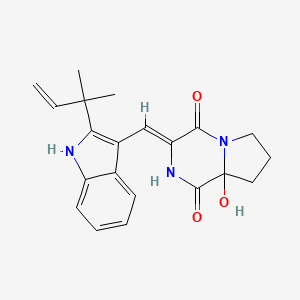
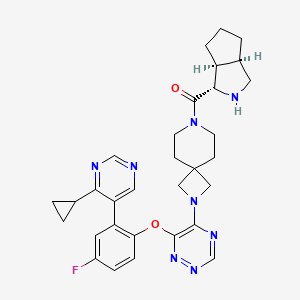
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
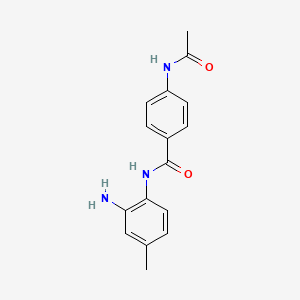
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
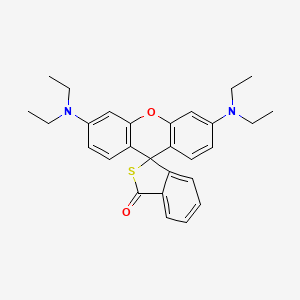
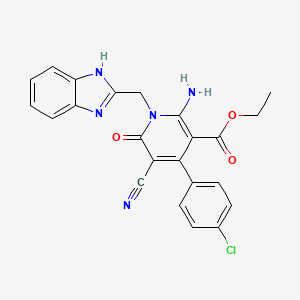

![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
